2-[[2-ethyl-8-fluoro-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
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Overview
Description
Complex heterocyclic compounds are a class of organic compounds that contain a ring structure composed of at least two different elements. These compounds are significant in various fields due to their unique chemical properties and biological activities. Complex heterocyclic compound 1 is a notable member of this class, characterized by its intricate ring structure and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of complex heterocyclic compound 1 typically involves multi-step reactions. One common method is the alkylation of nitrogen atoms in imidazole, followed by multi-component reactions involving primary amines, glyoxal, and formaldehyde to yield symmetrical N,N’-substituted azolium salts . Another method includes the use of microwave-assisted multicomponent reactions, which accelerate reaction rates and improve yields .
Industrial Production Methods: Industrial production of complex heterocyclic compound 1 often employs continuous flow synthesis. This method facilitates excellent heat transfer, low solvent wastage, and shorter reaction times, making it a sustainable and efficient approach . Additionally, the use of nanoparticle-catalyzed synthesis provides benefits such as recyclability of catalysts and high yields .
Chemical Reactions Analysis
Types of Reactions: Complex heterocyclic compound 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Complex heterocyclic compound 1 has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in studying biological processes and interactions due to its ability to interact with various biomolecules.
Industry: The compound is utilized in the production of dyes, sanitizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of complex heterocyclic compound 1 involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- Pyridine
- Pyrimidine
- Pyrazine
- Quinoline
- Isoquinoline
Comparison: Complex heterocyclic compound 1 is unique due to its specific ring structure and the presence of multiple heteroatoms. This structural complexity allows for diverse chemical reactivity and biological activity, distinguishing it from simpler heterocyclic compounds like pyridine and pyrimidine .
Properties
Molecular Formula |
C29H30F2N8O2S |
---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
2-[[2-ethyl-8-fluoro-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C29H30F2N8O2S/c1-3-23-28(35(2)29-34-26(24(13-32)42-29)18-4-6-19(30)7-5-18)39-14-20(12-22(31)27(39)33-23)37-10-8-36(9-11-37)17-25(41)38-15-21(40)16-38/h4-7,12,14,21,40H,3,8-11,15-17H2,1-2H3 |
InChI Key |
XWIATKKSLBPZTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=C(C=C(C2=N1)F)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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